A Technical Guide to 2-(Dimethylamino)-6-iodobenzoic Acid: Properties, Synthesis, and Applications in Modern Organic Chemistry
A Technical Guide to 2-(Dimethylamino)-6-iodobenzoic Acid: Properties, Synthesis, and Applications in Modern Organic Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-(Dimethylamino)-6-iodobenzoic acid (CAS No. 18016-53-0), a versatile substituted aromatic building block. The document delves into its fundamental physicochemical and spectroscopic properties, outlines a representative synthetic pathway, and explores its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals who seek to leverage the unique structural features of this compound for the synthesis of complex molecular architectures, including pharmaceutical intermediates and advanced materials.
Introduction
2-(Dimethylamino)-6-iodobenzoic acid is a polysubstituted aromatic compound featuring a carboxylic acid, a dimethylamino group, and an iodine atom all positioned on a benzene ring. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis. The presence of the ortho-iodine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The adjacent dimethylamino and carboxylic acid groups can influence the reactivity of the carbon-iodine bond and can also participate in further chemical transformations or intramolecular interactions. Its structural motifs are found in various biologically active molecules, highlighting its importance in medicinal chemistry and drug discovery programs.[1]
Physicochemical and Spectroscopic Profile
The accurate identification and characterization of starting materials are paramount for reproducible and successful synthetic outcomes.
Physicochemical Properties
Key physical and chemical properties of 2-(Dimethylamino)-6-iodobenzoic acid are summarized in the table below. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value |
| CAS Number | 18016-53-0 |
| Molecular Formula | C₉H₁₀INO₂ |
| Molecular Weight | 291.09 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Data not consistently available; typically >150 °C (decomposes) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot alcohols.[2] |
| pKa | Estimated to be in the range of 3-4 for the carboxylic acid, influenced by substituents. |
Spectroscopic Analysis
Spectroscopic data is critical for confirming the structure and purity of 2-(Dimethylamino)-6-iodobenzoic acid.
-
¹H NMR (Nuclear Magnetic Resonance): In a typical deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals:
-
A singlet for the six protons of the two methyl groups on the nitrogen atom, typically in the range of δ 2.5-3.0 ppm.
-
Multiplets for the three aromatic protons on the benzene ring. Their chemical shifts and coupling patterns are influenced by the electronic effects of all three substituents.
-
A broad singlet for the carboxylic acid proton at a downfield chemical shift (typically δ > 10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to each carbon atom in the molecule. Key signals include the carbonyl carbon of the carboxylic acid (δ 165-175 ppm), the aromatic carbons (δ 110-155 ppm), and the N-methyl carbons (δ ~40-45 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.[3] Key absorption bands include:
-
A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, usually found around 1700-1725 cm⁻¹.
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching bands.
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 291. The isotopic pattern for iodine (a single stable isotope, ¹²⁷I) simplifies the interpretation. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.[4]
Synthesis and Mechanism
While multiple synthetic routes may exist, a common strategy for preparing ortho-iodinated benzoic acids involves the diazotization of the corresponding anthranilic acid, followed by a Sandmeyer-type reaction with an iodide source.[5][6] This established methodology ensures high regioselectivity.
Representative Synthetic Protocol
This protocol describes a plausible synthesis starting from 2-(Dimethylamino)benzoic acid via ortho-directed iodination.
-
Dissolution: Dissolve 1.0 equivalent of 2-(Dimethylamino)benzoic acid in a suitable solvent such as acetic acid.
-
Iodination: Add 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. The dimethylamino group helps direct the electrophilic iodination to the ortho position.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-(Dimethylamino)-6-iodobenzoic acid.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-(Dimethylamino)-6-iodobenzoic acid.
Caption: Workflow for the synthesis of 2-(Dimethylamino)-6-iodobenzoic acid.
Reactivity and Applications in Organic Synthesis
The primary utility of 2-(Dimethylamino)-6-iodobenzoic acid lies in its role as a substrate in cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to low-valent transition metal catalysts, most notably palladium(0).[7]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[8][9] 2-(Dimethylamino)-6-iodobenzoic acid is an excellent substrate for this reaction, allowing for the introduction of various aryl or vinyl groups at the 6-position.
Representative Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-(Dimethylamino)-6-iodobenzoic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The resulting biaryl product is then purified using standard techniques.
Catalytic Cycle Diagram
The mechanism of the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Other Applications
Beyond Suzuki coupling, this building block is amenable to other transformations, including:
-
Sonogashira Coupling: For the synthesis of aryl-alkynes.
-
Heck Coupling: For the formation of substituted alkenes.
-
Buchwald-Hartwig Amination: For the synthesis of substituted anilines.
-
Pharmaceutical Intermediates: As a precursor for synthesizing complex heterocyclic systems with potential therapeutic applications.[10][11][12]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-(Dimethylamino)-6-iodobenzoic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes.[13][16] Causes skin and serious eye irritation.[14][15] May cause respiratory irritation.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[14]
-
Skin: Wash off immediately with soap and plenty of water.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]
-
Ingestion: Do not induce vomiting. Clean mouth with water and seek medical attention.[15]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
2-(Dimethylamino)-6-iodobenzoic acid is a highly functionalized and synthetically useful building block. Its well-defined reactive site at the carbon-iodine bond, modulated by the adjacent substituents, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide has provided the core physicochemical data, spectroscopic signatures, a viable synthetic approach, and key applications, offering researchers and developers the foundational knowledge required to effectively incorporate this versatile molecule into their synthetic programs.
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